N-(2-Amino-5-hydroxy-4-methylphenyl)acetamide
Description
N-(2-Amino-5-hydroxy-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O2 This compound is characterized by the presence of an amide functional group attached to a phenyl ring, which is substituted with amino, hydroxy, and methyl groups
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-(2-amino-5-hydroxy-4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(10)8(4-9(5)13)11-6(2)12/h3-4,13H,10H2,1-2H3,(H,11,12) |
InChI Key |
CFNITIXCKKIDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)NC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-hydroxy-4-methylphenyl)acetamide typically involves the acylation of 2-amino-5-hydroxy-4-methylphenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-hydroxy-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Formation of N-(2-Amino-5-oxo-4-methylphenyl)acetamide
Reduction: Formation of this compound from nitro derivatives
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-Amino-5-hydroxy-4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Amino-5-hydroxy-4-methylphenyl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxy-2-methylphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
- N-(4-Methylphenyl)acetamide
Uniqueness
N-(2-Amino-5-hydroxy-4-methylphenyl)acetamide is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Biological Activity
N-(2-Amino-5-hydroxy-4-methylphenyl)acetamide, a compound with significant potential in pharmaceutical applications, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C9H11N2O2
- Molecular Weight : Approximately 180.20 g/mol
- Functional Groups : Contains an amine group, a hydroxyl group, and an acetamide moiety.
These structural components are crucial for its biological interactions and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.
- Enzyme Interaction : The compound can form hydrogen bonds with enzymes, potentially influencing their activity and function. This is particularly relevant in studies involving enzyme kinetics where the compound acts as a substrate or inhibitor.
- Receptor Modulation : Its structural properties allow it to bind to specific receptors, modulating their activity and thereby affecting cellular signaling pathways.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antioxidant Activity : The hydroxyl group in the structure may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Some investigations have shown potential antimicrobial effects against certain bacterial strains, indicating its usefulness in developing new antibiotics.
Table 1: Summary of Biological Activities
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound results in significant reductions in markers of inflammation (e.g., cytokine levels) compared to control groups.
- In Vitro Assays : Cell-based assays have shown that the compound effectively inhibits the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
